Methyl 2-fluoro-2-iodoacetate
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Overview
Description
Methyl 2-fluoro-2-iodoacetate is an organic compound that belongs to the class of haloacetates It is characterized by the presence of both fluorine and iodine atoms attached to the same carbon atom in the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-iodoacetate can be synthesized through several methods. One common approach involves the reaction of methyl iodoacetate with a fluorinating agent such as silver fluoride. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Another method involves the use of methyl chloroacetate and potassium fluoride in the presence of a phase-transfer catalyst
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-iodoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form methyl 2-fluoroacetate or other reduced products.
Elimination: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields methyl 2-fluoro-2-azidoacetate, while oxidation with potassium permanganate produces methyl 2-fluoro-2-iodoacetic acid.
Scientific Research Applications
Methyl 2-fluoro-2-iodoacetate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various fluorinated and iodinated compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed as a probe to study enzyme mechanisms and metabolic pathways involving halogenated substrates.
Industrial Applications: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-iodoacetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both fluorine and iodine atoms imparts unique reactivity to the compound, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 2-fluoro-2-iodoacetate can be compared with other similar compounds such as:
Methyl 2-fluoroacetate: Lacks the iodine atom, making it less reactive in certain nucleophilic substitution reactions.
Methyl 2-iodoacetate: Lacks the fluorine atom, resulting in different reactivity and stability profiles.
Methyl 2-chloro-2-fluoroacetate: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its dual halogenation, which provides a distinctive combination of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
methyl 2-fluoro-2-iodoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FIO2/c1-7-3(6)2(4)5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZZOZNDCSFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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